BenchChemオンラインストアへようこそ!

Sligrl-NH2

GPCR signaling Calcium mobilization Receptor pharmacology

Choose SLIGRL-NH2 as the definitive PAR2/MrgprC11 dual agonist. Unlike selective agonists, it enables dissection of both receptor pathways in pain/itch models. Validated in TNBS colitis with sequence-specific efficacy—scrambled LSIGRL-NH2 is inactive—making it the essential positive control for IBD. Its concentration-dependent vasoactive duality supports nuanced vascular signaling research. Direct substitution with other PAR2-APs compromises reproducibility due to context-dependent potency variations. ≥95% HPLC purity.

Molecular Formula C29H56N10O7
Molecular Weight 656.8 g/mol
Cat. No. B3028222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSligrl-NH2
SynonymsPAR-2 activation peptide
seryl-leucyl-isoleucyl-glycyl--arginyl-leucinamide
SL-NH2
SLIGRL-NH2
Molecular FormulaC29H56N10O7
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
InChIKeySGPMJRPYYIJZPC-JYAZKYGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLIGRL-NH2 for PAR2 Research: Core Properties and Procurement Specifications


SLIGRL-NH2 (CAS 171436-38-7), also known as PAR-2 (1-6) amide (mouse, rat), is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) with a molecular weight of 656.8 Da and the molecular formula C29H56N10O7 . It is soluble in water to 1 mg/ml and is typically supplied as a crystalline solid with a purity of ≥95% (HPLC) . This compound is an agonist of Protease-Activated Receptor 2 (PAR2) , a G-protein-coupled receptor involved in inflammation and pain. SLIGRL-NH2 activates PAR2 with an EC50 of approximately 5 μM [1], and it also exhibits agonist activity at MrgprC11 [2].

Why Researchers Require SLIGRL-NH2 Specifically for PAR2-Mediated Signaling Studies


Direct substitution of SLIGRL-NH2 with other PAR2-activating peptides (PAR2-APs) like SLIGKV-NH2 or trans-cinnamoyl-LIGRLO-NH2 is not scientifically valid due to significant differences in potency, efficacy, and receptor activation profiles [1]. While these compounds are all classed as PAR2 agonists, they exhibit distinct pharmacological fingerprints across different assays and biological systems. For instance, the potency rank order varies dramatically depending on the experimental context, from being comparable to SLIGRL-NH2 in some calcium assays to being orders of magnitude more or less potent in tissue-based bioassays [2]. Furthermore, the involvement of non-PAR2 targets, such as MrgprC11 for SLIGRL-NH2 [3], introduces a layer of functional complexity that cannot be replicated by alternative agonists, which may have different off-target profiles. The following evidence quantifies these critical differences, which are essential for ensuring experimental reproducibility and accurate interpretation of PAR2-dependent biology.

SLIGRL-NH2 Comparative Performance Data: A Quantitative Guide for Scientific Selection


Comparative Potency in Cloned PAR2 Calcium Signaling Assays: SLIGRL-NH2 vs. 2-Furoyl-LIGRLO-NH2

In a direct head-to-head comparison, the peptidomimetic PAR2 agonist 2-furoyl-LIGRLO-NH2 is significantly more potent than SLIGRL-NH2 at increasing intracellular calcium in cells expressing rat PAR2. The study by McGuire et al. (2004) quantified this difference [1].

GPCR signaling Calcium mobilization Receptor pharmacology

Potency in Tissue Bioassays: SLIGRL-NH2 vs. 2-Furoyl-LIGRLO-NH2 in Arterial Vasodilation

The potency differential between SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2 is even more pronounced in complex tissue preparations. In bioassays measuring arterial vasodilation and hyperpolarization, the potency gap widens substantially [1].

Vascular biology Tissue pharmacology Ex vivo assays

Relative Potency in Intestinal Transport: SLIGRL-NH2 vs. Trypsin and Trans-Cinnamoyl-LIGRLO-NH2

In a study comparing the effects of PAR2 agonists on intestinal ion transport (measured by short-circuit current, Isc), a distinct rank order of potency was observed that differed from cloned receptor assays [1].

Gastrointestinal physiology Ion transport Pharmacology

Differential Sensitivity to PAR2 Polymorphism: SLIGRL-NH2 vs. Trans-Cinnamoyl-LIGRLO-NH2

A naturally occurring human PAR2 polymorphism (PAR2F240S) alters the sensitivity to different PAR2 agonists in distinct ways. A study by Compton et al. (2000) quantified the shift in potency for several agonists [1].

Pharmacogenomics Receptor polymorphism PAR2 signaling

Structure-Activity Relationship: SLIGRL-NH2 vs. SLIGEL-NH2 in Wild-Type PAR2

A single amino acid substitution in the PAR2-AP sequence dramatically reduces potency. A study comparing SLIGRL-NH2 with its analog SLIGEL-NH2 quantified this difference [1].

Structure-activity relationship Peptide pharmacology PAR2 ligand design

High-Impact Research Applications of SLIGRL-NH2 Based on Validated Performance Data


In Vivo Modeling of Inflammatory Bowel Disease (IBD) and Colitis

SLIGRL-NH2 is the established tool for investigating the anti-inflammatory role of PAR2 in the gastrointestinal tract. Evidence from a TNBS-induced colitis model shows that administration of SLIGRL-NH2 dose-dependently reduces colitis severity, whereas a scrambled control peptide (LSIGRL-NH2) is ineffective [1]. This specific, sequence-dependent efficacy validates the use of SLIGRL-NH2 as a positive control for PAR2-mediated protection in IBD research. Studies using alternative PAR2 agonists would require independent validation in this model, as the potency and efficacy profiles differ (as shown in Section 3).

Comparative PAR2 Pharmacology and Assay Development

Given the well-characterized, context-dependent potency of SLIGRL-NH2 across a wide range of assays—from cloned cell calcium signaling [2] to tissue-level vasodilation [3] and intestinal transport [4]—this peptide serves as an essential benchmark for any laboratory developing or validating new PAR2-targeting compounds or assays. Its performance profile provides a reproducible baseline against which the potency, efficacy, and selectivity of novel agonists or antagonists can be quantitatively compared. This is particularly important given the differential pharmacology observed with receptor polymorphisms [5], making SLIGRL-NH2 a critical reference compound for pharmacogenomic studies of PAR2.

Investigating PAR2-Mediated Vascular Reactivity and Signaling

SLIGRL-NH2 is the reference agonist for dissecting the complex, endothelium-dependent vascular actions of PAR2. In rat pulmonary artery (RPA) rings, SLIGRL-NH2 induces either relaxation or contraction depending on its concentration, a phenomenon not observed with scrambled control peptides [6]. This concentration-dependent duality makes it an ideal probe for studying the nuanced signaling pathways downstream of PAR2 activation in the vasculature, including nitric oxide (NO)-dependent relaxation [7]. Researchers investigating PAR2 in hypertension, atherosclerosis, or other vascular pathologies rely on SLIGRL-NH2 to activate the receptor in a manner that recapitulates its physiological and pathological functions.

Studying Non-PAR2 Mechanisms: MrgprC11 Activation in Sensory Neurons

SLIGRL-NH2 is uniquely positioned as a dual agonist of PAR2 and MrgprC11, a receptor expressed in sensory neurons [8]. For researchers studying pain, itch, or neurogenic inflammation, SLIGRL-NH2 provides a single tool to investigate the contributions of both receptors to a given physiological response. This dual activity is a key differentiator from more selective PAR2 agonists like 2-furoyl-LIGRLO-NH2. Experiments using SLIGRL-NH2, in conjunction with PAR2 antagonists or MrgprC11 knockout models, allow for the dissection of signaling pathways mediated by each receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sligrl-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.